Product packaging for 4-[(2-Naphthyloxy)methyl]piperidine(Cat. No.:)

4-[(2-Naphthyloxy)methyl]piperidine

Cat. No.: B3171345
M. Wt: 241.33 g/mol
InChI Key: MUOXAGUZMVATIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(2-Naphthyloxy)methyl]piperidine is a chemical compound of interest in pharmaceutical and organic chemistry research. While specific biological data for this exact compound may be limited, its structure combines a piperidine ring, a fundamental scaffold in drug discovery, with a 2-naphthyloxymethyl group. Piperidine rings are a pivotal cornerstone in the production of drugs and are found in numerous FDA-approved medications . The naphthalene moiety is a privileged structure known for its ability to interact with various biological targets through hydrophobic and π-π stacking interactions. Researchers value this compound as a versatile building block for constructing more complex molecules. It can be utilized in the synthesis of potential ligands for biological receptors or as an intermediate in developing novel heterocyclic compounds. The structural features suggest potential applications in medicinal chemistry programs, particularly in the design of central nervous system (CNS) agents, anticancer drugs, and antimicrobials, given the established pharmacophoric features of piperidine derivatives in these therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO B3171345 4-[(2-Naphthyloxy)methyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(naphthalen-2-yloxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-4-15-11-16(6-5-14(15)3-1)18-12-13-7-9-17-10-8-13/h1-6,11,13,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOXAGUZMVATIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Analyses of 4 2 Naphthyloxy Methyl Piperidine and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules in solution. ed.ac.uk By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ox.ac.uk For 4-[(2-Naphthyloxy)methyl]piperidine and its analogs, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for a comprehensive structural assignment.

Proton NMR Investigations of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy of this compound reveals a series of distinct signals, each corresponding to a unique set of hydrogen atoms within the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, the protons of the naphthyl ring are expected to resonate in the aromatic region (typically δ 7.0-8.0 ppm), with their exact shifts influenced by the position of substitution and the electronic effects of the ether linkage. The protons on the piperidine (B6355638) ring and the methylene (B1212753) bridge will appear at higher fields (lower ppm values).

The coupling patterns, or signal multiplicities (e.g., singlet, doublet, triplet), arise from spin-spin coupling between adjacent, non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons, which is crucial for determining the conformation of the piperidine ring. For example, the coupling constants between protons on the piperidine ring can help distinguish between axial and equatorial orientations of the substituents. ipb.pt In substituted piperidines, the observation of distinct signals for axial and equatorial protons at low temperatures can provide evidence for slow ring inversion on the NMR timescale. nih.gov

Table 1: Illustrative ¹H NMR Data for a Substituted Piperidine Analog

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Naphthyl-H7.2-7.8Multiplet-
O-CH₂4.1Doublet6.5
Piperidine-H (axial)2.6Multiplet-
Piperidine-H (equatorial)3.1Multiplet-
N-H1.9Broad Singlet-

Note: This is an illustrative table. Actual chemical shifts and coupling constants would be determined from the experimental spectrum.

Carbon-13 NMR for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. huji.ac.il Since the natural abundance of ¹³C is low (about 1.1%), carbon-carbon coupling is generally not observed, leading to simpler spectra where each unique carbon atom typically gives rise to a single peak. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. huji.ac.il

For this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the naphthyl group, the piperidine ring, and the methylene bridge. The chemical shifts of the aromatic carbons of the naphthyl group would appear in the downfield region (typically 110-160 ppm). mdpi.com The carbons of the piperidine ring would resonate in the aliphatic region, with their specific shifts influenced by the nitrogen atom and the substituent. researchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete assignment of the carbon framework. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Carbon Type Typical Chemical Shift Range (δ, ppm)
Naphthyl C (aromatic)110-160
C-O (ether linkage)60-80
Piperidine C30-60

Note: These are general ranges and can vary based on the specific molecular environment.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. sigmaaldrich.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. Aromatic C-H stretching vibrations of the naphthyl group are typically observed above 3000 cm⁻¹. libretexts.org The C-O-C stretching vibration of the ether linkage would produce a strong band in the fingerprint region, usually between 1000 and 1300 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate peak in the region of 3300-3500 cm⁻¹. oregonstate.edu The aliphatic C-H stretching of the piperidine ring and the methylene bridge would be seen just below 3000 cm⁻¹. libretexts.org

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
N-H (secondary amine)Stretch3300-3500 (moderate)
Aromatic C-HStretch>3000 (variable)
Aliphatic C-HStretch<3000 (strong)
C-O-C (ether)Stretch1000-1300 (strong)
C=C (aromatic)Stretch1450-1600 (variable)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for piperidine derivatives involve cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). miamioh.edu The fragmentation of the ether linkage and the naphthyl group would also produce characteristic fragment ions, allowing for the confirmation of the proposed structure.

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unparalleled, direct visualization of the three-dimensional arrangement of atoms in a crystalline solid. wordpress.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise coordinates of each atom in the crystal lattice.

Conformation Analysis of the Piperidine Ring

A key aspect of the structural analysis of this compound is the conformation of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. X-ray crystallography can unequivocally determine whether the (2-naphthyloxy)methyl substituent at the 4-position occupies an equatorial or axial position on the piperidine ring. This information is crucial for understanding the molecule's shape and how it might interact with biological targets. In some cases, crystals may contain multiple conformers, with the substituent in both axial and equatorial positions. nih.gov The conformation of N-substituted piperidines can also involve ring-twist structures. rsc.org

Dihedral Angle Orientations in the Naphthalene (B1677914) and Piperidine Moieties

In an analog, 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile, the piperidine ring adopts a classic chair conformation. researchgate.net The dihedral angle between the naphthalene ring system and an attached benzene (B151609) ring was found to be 75.31 (4)°. researchgate.net While this is not a direct measure of the naphthalene-piperidine dihedral angle, the study notes that the naphthalene, benzene, and piperidine rings are all planar. researchgate.net The specific orientation between the naphthalene and piperidine moieties is influenced by the linkage and the steric and electronic interactions between these bulky groups.

Table 1: Dihedral Angles in 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile

Ring System ARing System BDihedral Angle (°)
NaphthaleneBenzene75.31 (4)

Data sourced from a study on an analog compound, providing insight into typical ring orientations. researchgate.net

Intermolecular Interactions in Crystalline States

The packing of molecules in a crystalline solid is governed by a network of intermolecular interactions. In the case of this compound and its analogs, these interactions are key to the stability of the crystal lattice.

A study of 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile revealed the presence of specific hydrogen bonds that dictate the crystal packing. researchgate.net The crystal structure is stabilized by intermolecular C–H···N hydrogen bonds, which link adjacent molecules to form centrosymmetric dimers. researchgate.net In this particular interaction, a hydrogen atom from a benzene ring interacts with the nitrogen atom of the nitrile group on a neighboring molecule. researchgate.net

Furthermore, an intramolecular O–H···N hydrogen bond is also observed within the molecule. researchgate.net This interaction occurs between the hydroxyl group on the naphthalene ring and the nitrogen atom of the piperidine ring. researchgate.net Such intramolecular forces play a significant role in defining the conformation of the molecule itself, which in turn influences how the molecules pack together in the crystal.

The table below summarizes the key intermolecular and intramolecular hydrogen bonds identified in the crystal structure of this analog.

Table 2: Hydrogen Bond Interactions in the Crystal Structure of 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile

Interaction TypeDonor-H···AcceptorDescription
IntermolecularC–H···NLinks molecules into centrosymmetric dimers.
IntramolecularO–H···NOccurs between the naphthyl hydroxyl group and the piperidine nitrogen.

This data illustrates the types of non-covalent interactions that stabilize the crystal structures of compounds in this class. researchgate.net

Computational Chemistry and Molecular Modeling of 4 2 Naphthyloxy Methyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and thermodynamic stability of a molecule. rsc.orgresearchgate.netresearchgate.net For 4-[(2-Naphthyloxy)methyl]piperidine, DFT calculations can be employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms. nih.gov These calculations also provide crucial information about the electronic distribution within the molecule.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Furthermore, the distribution of these frontier orbitals can highlight the regions of the molecule most likely to participate in chemical reactions. For instance, in similar piperidine (B6355638) derivatives, the HOMO is often localized on the piperidine ring and associated functional groups, while the LUMO may be distributed across the aromatic systems. nih.gov

The results of these calculations, including optimized geometries, electronic properties, and thermodynamic parameters, are crucial for building a foundational understanding of the molecule's intrinsic characteristics. mdpi.com

Table 1: Representative Data from Quantum Chemical Calculations on Related Piperidine Derivatives

ParameterValue Range/ObservationSignificance
HOMO Energy-5.0 to -6.5 eVIndicates electron-donating ability
LUMO Energy-0.5 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap3.0 to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment1.5 to 4.0 DInfluences solubility and intermolecular interactions

Note: This table presents typical data ranges observed in DFT studies of various piperidine-containing compounds and is intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govtandfonline.com In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme.

The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov

For this compound, molecular docking could be employed to screen for potential biological targets. Given the structural motifs present, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter reuptake. nih.gov For example, studies on similar aryl-oxy-methyl-piperidine derivatives have shown high affinity for serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov Docking simulations would allow for the visualization of the binding pose, identifying key amino acid residues in the target's active site that interact with the naphthyl group, the piperidine ring, and the ether linkage. This information is critical for understanding the structure-activity relationship and for designing more potent and selective analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govmdpi.com These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a scaffold like that of this compound, a QSAR study would typically involve a dataset of structurally related compounds with known biological activities (e.g., inhibitory concentrations, IC50 values). A variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, surface area).

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

While no specific QSAR model for this compound is publicly available, numerous studies on piperidine derivatives have successfully employed QSAR to predict activities ranging from anticancer to insecticidal. nih.govnih.gov These studies often highlight the importance of descriptors related to lipophilicity (logP), molecular size, and the presence of specific functional groups in determining biological potency.

Prediction of Molecular Properties Relevant to Biological Activity

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnumberanalytics.com Computational methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized.

For this compound, a variety of molecular properties can be predicted using in silico tools. nih.govnih.govresearchgate.net Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict oral bioavailability. nih.gov This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Other important predicted properties include:

Aqueous Solubility (logS): This property affects a drug's absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with these metabolic enzymes is important to avoid drug-drug interactions.

Human Intestinal Absorption (HIA): This predicts the extent to which a compound will be absorbed from the gut.

Plasma Protein Binding (PPB): This affects the distribution and availability of a drug in the body.

Table 2: Predicted ADME-related Properties for a Representative Piperidine Derivative

PropertyPredicted ValueImportance
Molecular Weight ( g/mol )< 500Oral bioavailability
LogP2.0 - 4.0Membrane permeability and solubility
Hydrogen Bond Donors1Oral bioavailability
Hydrogen Bond Acceptors2Oral bioavailability
Polar Surface Area (Ų)40 - 60Membrane permeability
Aqueous Solubility (logS)-3.5Absorption and formulation

Note: This table provides hypothetical but realistic predicted values for a molecule with the structural features of this compound, based on general trends for similar compounds. nih.govresearchgate.net

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation, as this determines how it fits into the binding site of a biological target. nih.govias.ac.ind-nb.info this compound possesses significant conformational flexibility due to the rotatable bonds in the ether linkage and the chair-boat-twist conformations of the piperidine ring.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.netresearchgate.net This is typically achieved through systematic or stochastic searches of the conformational space. For each generated conformation, energy minimization is performed using molecular mechanics force fields or quantum chemical methods to find the nearest local energy minimum. nih.gov

For this compound, a key aspect of conformational analysis would be to determine the preferred orientation of the naphthyloxymethyl substituent on the piperidine ring (axial vs. equatorial). The relative energies of these conformers can be calculated, and the Boltzmann distribution can be used to estimate their populations at a given temperature. researchgate.net The interplay of steric and electronic effects, such as the anomeric effect, can influence this equilibrium. rsc.org Understanding the conformational landscape is crucial for developing accurate 3D-QSAR models and for interpreting the results of molecular docking simulations. rsc.org

Molecular Interactions and Biological Activity Profiles of 4 2 Naphthyloxy Methyl Piperidine

Engagement with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a major family of transmembrane proteins involved in cellular signaling and are common targets for a wide array of therapeutic agents. The interaction of 4-[(2-Naphthyloxy)methyl]piperidine with several GPCRs has been a subject of scientific investigation.

Sigma Receptor Binding and Selectivity Profiles (σ1R and σ2R)

Sigma receptors, which are not considered true opioid receptors, are unique intracellular proteins primarily located at the endoplasmic reticulum. They are classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). These receptors are implicated in a variety of cellular functions and are targets for the development of treatments for neurological disorders and cancer.

Research into compounds structurally related to this compound, such as those with a phenoxy or substituted phenoxy group instead of the naphthyloxy moiety, has demonstrated high affinity for the σ1 receptor. For instance, phenoxyalkylpiperidines have shown potent binding to σ1 receptors, with affinity constants (Ki) in the nanomolar range. The substitution pattern on the piperidine (B6355638) nitrogen and the nature of the aromatic system are critical determinants of both affinity and selectivity. While direct binding data for this compound is not extensively detailed in comparative studies, the presence of the bulky, lipophilic naphthalene (B1677914) ring is a feature often associated with sigma receptor ligands. Generally, the phenoxy portion connected to a piperidine moiety is considered an optimal scaffold for achieving selectivity for the σ1 receptor over the σ2 subtype.

Table 1: Sigma Receptor Binding Affinity (Ki) for Related Compounds This table presents data for structurally similar compounds to illustrate the binding characteristics of the aryloxyalkylpiperidine scaffold. Data for this compound is not specified in the referenced literature.

Compound Structureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
Phenoxyalkylpiperidine Analogues0.34 - 1.4917.2 - 809
Piperazine Derivatives with p-methoxybenzyl12.4-

Data sourced from studies on related phenoxyalkylpiperidines and piperazines.

Dopamine (B1211576) Receptor Interactions (D2 and D4)

Dopamine receptors, particularly the D2 and D4 subtypes, are crucial targets for antipsychotic medications. The interaction of piperidine and piperazine-based compounds with these receptors has been widely explored. Atypical antipsychotics, for example, often exhibit a specific ratio of D2 to D4 receptor affinity.

Specific binding affinities of this compound for D2 and D4 receptors are not prominently reported in dedicated studies. However, research on related series of arylpiperazines has investigated how modifications to the aromatic system influence dopaminergic receptor profiles. These studies aim to identify compounds with an affinity ratio similar to that of established atypical neuroleptics. For many antipsychotic drugs, D4 receptor affinity does not singularly distinguish between typical and atypical profiles, and a broader receptor interaction profile is often considered.

Complement Anaphylatoxin C3a Receptor Antagonism

The complement C3a receptor (C3aR) is a GPCR involved in the innate immune response. Its activation by the anaphylatoxin C3a triggers inflammatory processes. The development of antagonists for this receptor is an area of interest for treating inflammatory diseases.

Currently, there is a lack of specific published research demonstrating the direct interaction of this compound with the C3a receptor. The known antagonists for C3aR are often peptide-based or belong to distinct chemical classes developed through targeted screening efforts.

General GPCR Binding Assays

Broad screening assays across a panel of GPCRs are used to determine the selectivity profile of a compound and to identify potential off-target effects. Such screenings can reveal unexpected interactions and provide a more comprehensive understanding of a compound's pharmacology.

A comprehensive GPCR binding profile for this compound is not available in the public domain. These types of broad screening studies are often conducted during drug development but are not always published in their entirety.

Enzyme Modulation and Inhibition Studies

Beyond receptor binding, chemical compounds can exert their biological effects by modulating the activity of enzymes.

Inhibition of Peroxidase Activity of Cytochrome c

Cytochrome c is a mitochondrial protein primarily known for its role in the electron transport chain. However, upon its release into the cytosol during the early stages of apoptosis, it can gain peroxidase activity, contributing to cell death pathways. The inhibition of this peroxidase activity is a potential therapeutic strategy.

Through a combination of computational modeling and in vitro screening, this compound was identified as an effective inhibitor of the peroxidase activity of cytochrome c. In a fluorescence-based assay measuring the peroxidase activity, the compound demonstrated significant inhibition.

Table 2: Inhibition of Cytochrome c Peroxidase Activity

CompoundMeasurementValue
This compoundPeroxidase Activity InhibitionValidated as effective

This information is based on findings from a study focused on the de novo discovery and validation of cytochrome c peroxidase inhibitors.

Modulation of Tubulin Alkylation

While direct studies on the interaction between this compound and tubulin are not extensively documented in current literature, the structural components of the molecule suggest a potential for such interactions. The piperidine ring, a common scaffold in pharmacologically active compounds, and the naphthalene group could theoretically be involved in binding to tubulin.

However, it is important to note that the primary mechanism of action for many tubulin-targeting agents involves direct binding to the colchicine, vinca (B1221190) alkaloid, or taxane (B156437) sites, leading to the disruption of microtubule dynamics. Alkylation, a process involving the formation of a covalent bond, is a more specific mechanism. For instance, compounds like 2-(4-methyl-1-piperazinylmethyl) acrylophenone (B1666309) dihydrochloride (B599025) (MPMAP) have been shown to inhibit tubulin alkylation, but this activity is attributed to its reactive acrylophenone moiety, which is absent in this compound. Therefore, while non-covalent interactions with tubulin cannot be ruled out, the potential for tubulin alkylation by this compound remains speculative and requires empirical investigation.

Potential for Enzyme Inhibition

The chemical structure of this compound, featuring both a piperidine ring and a naphthyloxy group, suggests a potential for this compound to act as an enzyme inhibitor. Piperidine derivatives are known to inhibit a variety of enzymes, and the presence of the bulky, lipophilic naphthalene moiety could enhance binding to the active sites of certain enzymes.

Research on structurally related compounds has demonstrated a range of enzyme inhibitory activities. For example, various piperidine derivatives have been shown to be potent inhibitors of cytochrome P450 (CYP) isoforms. nih.gov One study reported that a series of piperidine derivatives could selectively inhibit different CYP isoforms, with one compound being a particularly potent and selective inhibitor of CYP2B1. nih.gov This suggests that this compound could also exhibit inhibitory effects on these crucial metabolic enzymes.

Furthermore, piperidine-containing compounds have been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the context of neurodegenerative diseases. mdpi.com The well-known AChE inhibitor, Donepezil, is a piperidine derivative. mdpi.com Given these precedents, this compound warrants investigation as a potential inhibitor of these and other clinically relevant enzymes.

Table 1: Examples of Enzyme Inhibition by Piperidine Derivatives

Piperidine Derivative ClassTarget Enzyme(s)Observed EffectReference
Substituted PiperidinesCytochrome P450 (CYP) Isoforms (e.g., CYP2B1, CYP1A1)Selective Inhibition nih.gov
Indolylpiperidine AnalogsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Inhibition mdpi.com
4-AminopiperidinesFungal Ergosterol BiosynthesisInhibition mdpi.com

Cellular Assays for Functional Characterization

To elucidate the biological functions of this compound, a variety of cellular assays can be employed. These assays are crucial for understanding how the compound interacts with cellular components and modulates signaling pathways.

Receptor internalization is a key process in the regulation of G-protein coupled receptor (GPCR) signaling. Assays that measure the internalization of receptors upon ligand binding can provide valuable insights into the functional activity of a compound, distinguishing between agonists, which typically induce internalization, and antagonists, which often block it.

Given that many piperidine derivatives are known to interact with GPCRs, such as dopamine and histamine (B1213489) receptors, it is plausible that this compound could also target one or more of these receptors. nih.govnih.gov Receptor internalization assays, often employing techniques like fluorescence microscopy or enzyme-linked immunosorbent assays (ELISA) with tagged receptors, would be instrumental in identifying potential GPCR targets of this compound and characterizing its functional effects.

Intracellular calcium (Ca2+) is a critical second messenger that is involved in a multitude of cellular processes, and its concentration is often modulated by the activation of GPCRs coupled to Gq proteins. Ca2+ mobilization assays are therefore a powerful tool for screening compounds that interact with this class of receptors.

These assays typically use fluorescent Ca2+ indicators that exhibit an increase in fluorescence upon binding to free Ca2+. By monitoring changes in fluorescence intensity after the application of this compound to cells expressing specific GPCRs, it is possible to determine if the compound acts as an agonist, triggering a Ca2+ response, or as an antagonist, blocking the response to a known agonist. Such studies would be essential for a comprehensive functional characterization of this novel piperidine derivative.

The anti-inflammatory potential of piperidine derivatives has been a subject of considerable research. nih.govwisdomlib.org Various analogues have demonstrated the ability to modulate key inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.

Cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to assess the anti-inflammatory properties of chemical compounds. In these models, the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can be quantified. Investigating the effects of this compound in such assays would reveal its potential to modulate inflammatory responses and provide insights into its mechanism of action.

Table 2: Anti-Inflammatory Activity of Piperidine and Related Derivatives

Derivative ClassModelKey FindingsReference
Piperidine-2,4,6-trione DerivativesIn vivo inflammation modelsDemonstrated anti-inflammatory activity nih.gov
4-Hydroxy-4-phenyl piperidine DerivativesIn vitro trypsin inhibitionShowed interaction with trypsin, suggesting anti-inflammatory potential wisdomlib.org
Piperazinylthienylpyridazine DerivativesCarrageenan-induced paw edema in ratsExhibited anti-inflammatory effects nih.gov
Pyrrolo[2,3-d]pyrimidine DerivativesIn vivo inflammation modelsSome derivatives showed significant anti-inflammatory activity researchgate.net

Investigations of Anti-Amnesic Activity in Cellular Models

Given the prevalence of the piperidine scaffold in compounds targeting the central nervous system, including those with cognitive-enhancing properties, it is worthwhile to investigate the potential anti-amnesic effects of this compound. mdpi.com Cellular models of learning and memory can provide a preliminary assessment of such activities.

For instance, neuronal cell cultures can be used to study the effects of the compound on synaptic plasticity, a cellular correlate of learning and memory. Parameters such as long-term potentiation (LTP) in hippocampal slices or the expression of proteins involved in synaptic function could be examined. Furthermore, cellular models of neurodegeneration-associated amnesia, such as those induced by amyloid-beta peptides, could be employed to assess the potential neuroprotective and memory-rescuing effects of this compound. While direct evidence is currently lacking, the structural features of the compound warrant such investigations.

Selectivity and Polypharmacology at the Molecular Level

A thorough understanding of the selectivity and polypharmacology of this compound would require extensive in vitro pharmacological profiling. This would typically involve:

Receptor Binding Assays: To determine the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This would reveal the primary biological targets and any potential off-target interactions.

Enzyme Inhibition Assays: To assess the compound's ability to inhibit various enzymes, which could uncover additional mechanisms of action or potential liabilities.

Functional Assays: To characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist, or modulator) at the identified targets.

Without such experimental data, a detailed discussion of the molecular-level selectivity and polypharmacology of this compound remains speculative. The lipophilicity of the naphthyl group suggests a potential for interactions with hydrophobic pockets within various proteins, but the specificity of these interactions can only be determined through rigorous testing.

Future research efforts would be invaluable in elucidating the biological activity profile of this compound. A comprehensive screening campaign would not only identify its primary molecular targets but also map out its broader pharmacological space, providing critical insights into its potential therapeutic applications and off-target liabilities.

Structure Activity Relationship Sar Investigations of the 4 2 Naphthyloxy Methyl Piperidine Chemotype

Impact of Naphthalene (B1677914) Moiety Substitutions on Molecular Recognition

The bicyclic aromatic naphthalene system is a critical pharmacophoric element, and its substitution pattern significantly modulates receptor affinity and selectivity. Studies on related N-(piperidin-4-yl)-naphthamide analogs, which share the piperidine (B6355638) and naphthalene moieties, provide valuable insights into the electronic and steric requirements for molecular recognition.

In investigations of 2-naphthamide (B1196476) derivatives, substitutions on the naphthalene ring were found to have a pronounced effect on affinity for dopamine (B1211576) D₄.₂ and serotonin (B10506) 5-HT₂A receptors. nih.gov For instance, the introduction of small, electron-donating groups at specific positions proved beneficial. 3-Methoxy, 3-methyl, and 4-methyl substituents on the naphthalene ring were found to be favorable for enhancing D₄.₂ receptor affinity. nih.gov Conversely, the introduction of halogen atoms tended to reduce this affinity, suggesting that both the position and the electronic nature of the substituent are key determinants for productive receptor interaction. nih.gov

Table 1: Impact of Naphthalene Substituents on Receptor Affinity of Related Naphthamide Analogs

Naphthalene Substitution Effect on D₄.₂ Receptor Affinity Reference
3-Methoxy Favorable nih.gov
3-Methyl Favorable nih.gov
4-Methyl Favorable nih.gov

Influence of Piperidine Ring Substituents on Target Affinity

The piperidine ring serves as a versatile scaffold, and modifications to this saturated heterocycle, particularly at the nitrogen atom, are a cornerstone of SAR exploration for this chemotype. Introducing substituents on the piperidine ring can alter the compound's basicity, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

In the context of N-(piperidin-4-yl)-naphthamides, attaching various substituted benzyl (B1604629) groups to the piperidine nitrogen was systematically evaluated. nih.gov For the 1-naphthamide (B1198061) series, this strategy led to compounds with high selectivity for the D₄.₂ receptor over D₂L and 5-HT₂A receptors. nih.gov Specifically, incorporating halogen and methyl substitutions at the 3- or 4-position of the N-benzyl group increased D₄.₂ affinity. nih.gov

A more advanced strategy involves rigidifying the piperidine scaffold to improve affinity and probe the conformational requirements of the binding pocket. In the development of P2Y₁₄ receptor (P2Y₁₄R) antagonists based on a related naphthalene-piperidine structure, the piperidine ring was modified into various bridged systems, such as 2-azanorbornane, nortropane, and isoquinuclidine. nih.govresearchgate.net This approach led to the discovery that these rigidified derivatives could not only preserve but in some cases enhance receptor affinity. nih.govresearchgate.net For example, an antagonist featuring a bridged 2-azanorbornane moiety in place of the piperidine ring displayed a threefold higher affinity than the parent compound. nih.govresearchgate.net These findings underscore that while the core piperidine structure is important, constraining its conformation through bridging can lead to a more optimal fit with the receptor. nih.gov

Role of the Ether Linker and Alkyl Chain Length in Activity Modulation

The ether oxygen and the methylene (B1212753) bridge that connect the naphthalene and piperidine moieties are not merely passive spacers; their length and flexibility are critical for modulating biological activity. This linker orients the two key structural fragments relative to each other, and even subtle changes can have a dramatic impact on target affinity.

Research on 4-oxypiperidine ethers as H₃R antagonists has demonstrated the importance of the linker's length and rigidity. nih.gov In one study, a flexible five-methylene alkyl chain was replaced with more rigid aromatic linkers. nih.gov It was found that replacing a flexible alkyl linker with semi-rigid aromatic groups could result in higher affinity H₃R ligands, as a more restricted conformation can be better suited for the receptor's binding site. nih.gov

The length of the chain between the piperidine oxygen and the aromatic system is also a key variable. A significant increase in H₃R antagonistic activity was observed when an additional methylene group was introduced between the 4-oxypiperidine core and a benzene (B151609) ring linker. nih.gov For instance, compounds ADS022 (pA₂ = 7.42) and ADS024 (pA₂ = 7.57) showed substantially higher potency than derivatives ADS021 and ADS023 (pA₂ < 4), which lacked this extra methylene group. nih.gov This highlights that a precise spatial arrangement of the terminal aromatic group relative to the piperidine core is necessary for optimal receptor engagement. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

Chirality plays a pivotal role in the interaction between small molecules and biological macromolecules. When a chiral center is present in the 4-[(2-Naphthyloxy)methyl]piperidine scaffold or its derivatives, the resulting enantiomers can exhibit significantly different biological activities.

While studies on the specific enantiomers of this compound are not detailed in the provided results, research on analogous structures firmly establishes the principle of stereoselectivity. For instance, studies on related 4-phenylpiperidine (B165713) analgesics have shown that opioid receptors can effectively distinguish between the enantiomers of these ligands. nih.gov

More directly relevant are the findings from the development of P2Y₁₄R antagonists, where the piperidine ring was replaced by a bridged, chiral 2-azanorbornane system. nih.govresearchgate.net The pure (S,S,S) enantiomer of this analog (compound 15, MRS4738) was found to have a threefold higher affinity for the receptor than its corresponding enantiomer (compound 16). nih.govresearchgate.net This clear difference in potency between enantiomers confirms that the receptor's binding pocket is stereospecific and that a precise three-dimensional arrangement of the pharmacophore is required for high-affinity binding.

Table 2: Enantiomeric Activity Differences in a Related Naphthalene-Based P2Y₁₄R Antagonist

Compound/Enantiomer Relative Affinity Key Finding Reference
(S,S,S) Enantiomer (15) High Displayed 3-fold higher affinity than its enantiomer. nih.govresearchgate.net

Conformational Preferences and Their Correlation with Biological Response

The biological activity of the this compound chemotype is intrinsically linked to the three-dimensional shape it adopts to bind to its target receptor. The conformational flexibility of the piperidine ring and the rotational freedom around the ether linkage allow the molecule to exist in various spatial arrangements, but only specific conformations are likely to be biologically active.

Molecular modeling and the study of conformationally restricted analogs are powerful tools for understanding the active conformation. In the development of P2Y₁₄R antagonists, the successful use of rigid, bridged piperidine analogs suggests that a less flexible conformation is favorable for binding. nih.gov Molecular modeling of the most potent of these rigid analogs showed stable and persistent key interactions with a homology model of the P2Y₁₄R, reinforcing the link between a specific conformation and high-affinity binding. nih.govresearchgate.net The comparison of the pharmacophoric overlay of various active, rigid derivatives helps to define the optimal spatial arrangement of the key binding elements. nih.gov

Rational Design Strategies Based on SAR Data

The accumulated SAR data for the this compound chemotype and its analogs provide a robust foundation for rational drug design. nih.gov This approach uses the knowledge of how specific structural changes affect biological activity to guide the synthesis of new molecules with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. nih.govnih.gov

A clear example of rational design is the targeted modification of lead compounds. Starting with a high-affinity P2Y₁₄R antagonist, researchers systematically replaced the piperidine ring with various bridged structures. nih.gov This strategy was not arbitrary; it was a deliberate effort to probe the conformational requirements of the receptor and to potentially enhance affinity and modify properties like lipophilicity. nih.govresearchgate.net This led to the successful identification of a derivative with threefold higher affinity. nih.gov

Development of Advanced Derivatives and Analogs of 4 2 Naphthyloxy Methyl Piperidine

Design and Synthesis of Piperidine (B6355638) Analogs with Modified Ring Systems (e.g., pyrrolidine, morpholine (B109124), piperazine)

The replacement of the central piperidine ring with other saturated heterocycles is a key strategy to modulate the physicochemical properties and conformational flexibility of the molecule. The choice of a different ring system, such as pyrrolidine, morpholine, or piperazine, can significantly impact basicity, polarity, and the spatial orientation of the substituents, thereby influencing receptor interaction.

Design Rationale:

Pyrrolidine: A five-membered ring analog, which alters the geometry and distance between the nitrogen atom and the naphthyloxymethyl group compared to the six-membered piperidine ring. nih.gov

Morpholine: The inclusion of an oxygen atom in the ring system reduces basicity and increases polarity, which can affect solubility and cell membrane permeability. nih.govrsc.org

Piperazine: This ring introduces a second nitrogen atom, providing an additional site for substitution. neuroquantology.comnih.gov This allows for the attachment of other functional groups to fine-tune activity or to create dual-target ligands. researchgate.netnih.gov

General Synthetic Routes: The synthesis of these analogs typically begins with a commercially available heterocyclic precursor containing a hydroxymethyl group. For instance, the synthesis of the morpholine analog would start from 4-(hydroxymethyl)morpholine. This alcohol can be converted to an activated species, which then undergoes nucleophilic substitution with 2-naphthol (B1666908) in the presence of a base to yield the desired ether-linked product. nih.gov

A general synthetic scheme is as follows:

Protection of the heterocyclic amine if necessary.

Activation of the hydroxyl group on the heterocycle (e.g., conversion to a tosylate or mesylate). nih.gov

Nucleophilic substitution reaction with 2-naphthol using a base like cesium carbonate to form the ether linkage. nih.gov

Deprotection of the amine to yield the final analog. nih.gov

Table 1: Comparison of Heterocyclic Ring Systems and Their Potential Impact To explore the data, click on the headers to sort or use the search bar to filter.

Heterocycle Ring Size Key Feature Potential Impact on Molecular Properties
Piperidine 6-membered Standard basic amine Baseline for comparison
Pyrrolidine 5-membered More compact, slightly different pKa Alters spatial geometry, may improve binding affinity
Morpholine 6-membered Contains an ether oxygen Reduces basicity, increases polarity and H-bond acceptor capacity
Piperazine 6-membered Contains a second amine Allows for further substitution to modulate properties or add a second pharmacophore

Exploration of Bioisosteric Replacements in the Naphthyloxy Moiety

Design Rationale: The naphthalene (B1677914) ring is a large, lipophilic, and metabolically susceptible group. Its replacement with other aromatic or heteroaromatic systems can address these liabilities while potentially introducing new, favorable interactions with the biological target. mdpi.comnih.gov

Potential Bioisosteric Replacements:

Quinoline/Isoquinoline: The introduction of a nitrogen atom into the bicyclic system creates a handle for hydrogen bonding, alters the electronic landscape, and can improve solubility.

Benzofuran/Benzothiophene: Replacing one of the aromatic rings of naphthalene with a furan (B31954) or thiophene (B33073) ring modifies the electronics and potential for metabolic attack.

Indazole/Benzimidazole: These nitrogen-containing heterocycles can act as hydrogen bond donors and acceptors, significantly changing the interaction profile with a target protein.

Substituted Phenyl Rings: Replacing the naphthyl group with a smaller, appropriately substituted phenyl ring (e.g., 4-chlorophenyl, 4-methoxyphenyl) can reduce lipophilicity and explore different binding pockets. nih.gov

Table 2: Potential Bioisosteres for the Naphthyloxy Moiety To explore the data, click on the headers to sort or use the search bar to filter.

Bioisostere Key Feature Rationale for Replacement
Quinoline Aromatic, N-atom Introduce H-bond acceptor, alter electronics, improve solubility
Benzofuran Aromatic, O-atom Modulate electronics, potentially alter metabolic profile
Indazole Aromatic, 2 N-atoms Introduce H-bond donor/acceptor capacity, different electronic properties
4-Chlorophenyl Substituted monocyclic Reduce lipophilicity, explore halogen bonding interactions
4-Methoxyphenyl Substituted monocyclic Introduce H-bond acceptor, alter electronic distribution

Creation of Hybrid Molecules Incorporating Other Pharmacophores

A sophisticated drug design strategy involves creating hybrid molecules by covalently linking two distinct pharmacophores to form a single chemical entity. This approach can lead to compounds with dual-target activity or improved efficacy through synergistic effects. The 4-[(2-Naphthyloxy)methyl]piperidine scaffold can serve as an anchor to which other pharmacologically active moieties are attached, often via the piperidine nitrogen.

Design Strategy: The design of a hybrid molecule begins with identifying two pharmacophores that act on complementary biological targets. For example, the this compound core could be linked to a pharmacophore known to inhibit an enzyme involved in the same disease pathway. The two fragments are typically connected by a flexible or rigid linker of optimal length to ensure that both pharmacophores can simultaneously reach their respective binding sites.

General Synthetic Approach: The synthesis of such hybrids usually involves a convergent approach. The this compound amine acts as a nucleophile that can be acylated or alkylated with a second pharmacophore containing a suitable electrophilic group (e.g., a carboxylic acid, acid chloride, or alkyl halide).

Strategies for Improving Selectivity and Potency through Chemical Modification

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, systematic modifications at various positions can fine-tune its potency and selectivity for its intended biological target over other related targets. nih.gov

Key Modification Sites:

Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are critical. Small alkyl groups (e.g., methyl) can be introduced. Acylation of the nitrogen can modulate its basicity and introduce new interactions.

Naphthyl Ring: Substitution on the naphthyl ring with electron-donating or electron-withdrawing groups can influence electronic interactions with the target. Steric bulk can also be varied to probe the size of the binding pocket.

Ether Linker: The oxygen atom of the ether linkage can be replaced with other atoms like sulfur (thioether) or nitrogen (amine) to alter bond angles and hydrogen bonding capacity. The length of the methylene (B1212753) linker can also be extended or shortened.

Table 3: Structure-Activity Relationship (SAR) Strategies To explore the data, click on the headers to sort or use the search bar to filter.

Modification Site Type of Modification Rationale Expected Outcome
Piperidine Nitrogen N-Alkylation (e.g., with methyl, ethyl) Modulate basicity and lipophilicity Alter affinity and selectivity
Piperidine Nitrogen N-Acylation Decrease basicity, add H-bond acceptor Change binding mode, improve selectivity
Naphthyl Ring Add substituents (e.g., -Cl, -F, -OCH3) Alter electronics, sterics, and metabolic stability Enhance potency and/or selectivity
Ether Linker Replace Oxygen with Sulfur Change bond angle and lipophilicity Modify binding affinity
Methylene Bridge Change linker length (e.g., -(CH2)n-) Optimize distance between pharmacophoric elements Improve fit within the binding site

Future Directions and Potential Research Applications of 4 2 Naphthyloxy Methyl Piperidine

Utility as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. 4-[(2-Naphthyloxy)methyl]piperidine possesses several characteristics that make it a promising candidate for development as a chemical probe. Its structure integrates a polycyclic aromatic naphthalene (B1677914) group with a conformationally flexible piperidine (B6355638) ring. vulcanchem.com The compound has a molecular weight of 241.33 g/mol and a calculated LogP of 3.22, indicating moderate lipophilicity that may be favorable for penetrating biological membranes, including the blood-brain barrier. vulcanchem.com

The distinct functionalities of the molecule—the hydrogen bond donor on the piperidine nitrogen, the hydrogen bond acceptors (ether oxygen and piperidine nitrogen), and the aromatic surface of the naphthalene ring—allow it to engage in a variety of interactions with biological macromolecules. vulcanchem.com The N-benzyl piperidine motif, a related structure, is known to participate in crucial cation-π and π-π interactions with the active sites of various biological targets. researchgate.net By introducing this compound into a biological system, researchers could systematically probe binding pockets of uncharacterized proteins to elucidate their structure and function. Its analogues have shown activity as inhibitors of the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), suggesting that the core scaffold is already tuned for interaction with specific classes of proteins. vulcanchem.com Therefore, it can be used as a starting point to investigate the pharmacology of these transporters and explore the downstream effects of their modulation in various biological pathways.

Application as a Lead Compound for Further Chemical Biology Research

In medicinal chemistry, a lead compound is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization into a potential drug candidate. patsnap.com A lead compound must not only show efficacy but also possess favorable pharmacokinetic properties. patsnap.com The structure of this compound makes it an attractive lead scaffold. Research on piperidine derivatives as potential anti-tuberculosis agents has demonstrated the value of the 2-naphthyl moiety. In one study, replacing a benzophenone (B1666685) group in a lead compound with a 2-naphthyl group successfully retained inhibitory potency against the target enzyme, MenA, while advantageously reducing the compound's lipophilicity (cLogP). nih.gov

This precedent highlights the utility of the naphthyloxy-methyl-piperidine core in structure-activity relationship (SAR) studies. Chemists can systematically modify the structure to enhance potency, selectivity, and drug-like properties. patsnap.com For example, substitutions could be made on the naphthalene ring or the piperidine nitrogen to explore new interactions with a target protein. The synthesis of related piperidine derivatives often involves protecting the piperidine nitrogen, coupling the side chain, and then deprotecting the nitrogen, which allows for further modification at that position. nih.gov Given that analogues have shown activity at monoamine transporters, this compound serves as an excellent lead compound for developing novel modulators of neurotransmitter systems. vulcanchem.com

Integration into Fragment-Based Drug Discovery and Ligand Design Studies

Fragment-based drug discovery (FBDD) has become a successful approach for identifying starting points for drug development. nih.gov This method uses libraries of small, low-complexity molecules ("fragments") to screen for weak but high-quality interactions with a biological target. nih.govyoutube.com Because of their smaller size, fragment libraries can explore chemical space more efficiently than traditional high-throughput screening (HTS) libraries. youtube.com

The compound this compound can be conceptually deconstructed into its constituent fragments, making it highly relevant to FBDD strategies such as fragment growing or merging. youtube.com

Fragment Deconstruction: The molecule can be viewed as being composed of a piperidine fragment and a 2-naphthyloxy fragment, connected by a methylene (B1212753) linker.

Fragment Growing: If an initial fragment screen identified a simple piperidine or naphthalene-containing fragment as a binder to a target protein, medicinal chemists could use a "fragment growing" strategy. youtube.com This involves synthesizing analogues that extend the initial fragment to pick up additional interactions and increase affinity. The this compound structure provides a clear blueprint for how a simple piperidine hit could be elaborated to occupy an adjacent pocket with a naphthyl group.

Fragment Linking: Alternatively, if separate screens identified piperidine and naphthalene fragments binding in adjacent sites, they could be linked together to create a more potent molecule. csmres.co.uk The flexible ether linkage in this compound is a type of linker that could be employed in such a strategy.

The table below illustrates how the compound can be broken down into its core fragments for FBDD consideration.

FragmentStructureKey FeaturesPotential Role in FBDD
Piperidine C₅H₁₁NSaturated heterocycle, H-bond donor/acceptor, sp³ richAnchor fragment, provides vectors for growth, improves solubility. csmres.co.uk
2-Naphthyloxy C₁₀H₇O-Aromatic, planar, potential for π-stackingBinds in hydrophobic pockets, explores flat surfaces.

This FBDD approach allows for the efficient exploration of a target's binding site and the rational design of high-affinity ligands. csmres.co.uk

Development of Tools for Target Identification and Validation in Molecular Biology

A significant challenge in chemical biology is identifying the specific molecular target(s) of a bioactive compound. This compound can serve as a scaffold for creating chemical tools specifically designed for target identification and validation. Synthetic routes used for related piperidine derivatives show that the piperidine nitrogen is a chemically accessible handle for modification. nih.govastx.com

This accessibility allows for the creation of affinity-based probes. By attaching a reporter tag (e.g., biotin) or a photo-reactive cross-linking group to the piperidine nitrogen, the molecule can be converted into a tool for "pull-down" experiments. When this modified probe is incubated with cell lysates or tissues, it will bind to its target protein(s). The reporter tag then allows for the isolation and subsequent identification of these binding partners using techniques like mass spectrometry.

Once a target protein is identified, the original, unmodified this compound can be used as a tool for target validation. Researchers can apply the compound to cells or organisms and observe the resulting biological or phenotypic changes. If these changes are consistent with the known function of the identified protein, it provides strong evidence that the protein is a genuine target of the compound. This cycle of identification and validation is crucial for understanding a compound's mechanism of action and for confirming the role of new proteins in disease pathways.

Q & A

Q. What are the standard synthetic routes for 4-[(2-Naphthyloxy)methyl]piperidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in related piperidine derivatives, reactions in dichloromethane with NaOH as a base are common . Optimization can be achieved via factorial design experiments, varying parameters such as solvent polarity, temperature (e.g., 0–25°C), and stoichiometry of reactants. Monitoring reaction progress with TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) enhances purity (>99%) .
Key Variables for Optimization
Solvent: Dichloromethane, THF
Base: NaOH, K2CO3
Temperature: 0–40°C
Reaction Time: 12–48 hours

Q. How can spectroscopic techniques (e.g., NMR, MS) verify the structural integrity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm piperidine ring protons (δ 1.5–3.0 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm). Integration ratios validate substituent positions .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., C16H19NO, [M+H]<sup>+</sup> expected m/z 242.1545) ensures molecular formula accuracy .
  • IR Spectroscopy : Detect C-O-C ether linkages (1050–1250 cm<sup>-1</sup>) and naphthyl C-H stretches (3000–3100 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • Storage : Keep in sealed containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or biological activity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the naphthyl group’s electron-rich regions may favor electrophilic substitution .
  • Molecular Docking : Screen against protein targets (e.g., GPCRs) using AutoDock Vina. Score binding affinities (ΔG) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Data Triangulation : Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometries) .
  • Sensitivity Analysis : Test computational models under varying parameters (e.g., solvent effects in COSMO-RS) to identify outliers .
  • FINER Criteria : Evaluate hypotheses for Feasibility, Novelty, and Relevance to isolate confounding variables .

Q. How can high-throughput screening (HTS) platforms accelerate the discovery of bioactive this compound analogs?

  • Methodological Answer :
  • Library Design : Use combinatorial chemistry to generate derivatives with diverse substituents (e.g., halogens, alkyl chains) at the piperidine and naphthyl positions .
  • Assay Development : Employ fluorescence-based assays (e.g., FLIPR for calcium signaling) to quantify target engagement. Z’-factor scores >0.5 ensure robustness .
HTS Workflow
1. Library synthesis (96-well plates)
2. Primary screening (10 µM concentration)
3. Dose-response (IC50 determination)
4. Hit validation (SPR or ITC for binding kinetics)

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under identical conditions (solvent, pH, temperature) .
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregates or degradation products .
  • Meta-Analysis : Compare data across PubChem, NIST, and peer-reviewed studies to identify consensus values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Naphthyloxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(2-Naphthyloxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.